Ethyl 3-methylhept-2-enoate Ethyl 3-methylhept-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112149
InChI: InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Ethyl 3-methylhept-2-enoate

CAS No.:

Cat. No.: VC18112149

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methylhept-2-enoate -

Specification

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name ethyl (E)-3-methylhept-2-enoate
Standard InChI InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+
Standard InChI Key ODIGGGLINZKHCV-CMDGGOBGSA-N
Isomeric SMILES CCCC/C(=C/C(=O)OCC)/C
Canonical SMILES CCCCC(=CC(=O)OCC)C

Introduction

Chemical Identity and Structural Elucidation

Ethyl 3-methylhept-2-enoate belongs to the α,β-unsaturated ester family, characterized by a conjugated double bond adjacent to the ester carbonyl group. The compound’s IUPAC name derives from its seven-carbon heptene backbone substituted with methyl and ethoxycarbonyl groups at positions 3 and 2, respectively. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂Derived
Molecular Weight170.25 g/molCalculated
CAS Registry NumberNot formally assigned-
Synonymous DesignationsEthyl 3-methyl-2-heptenoate

Structural ambiguity arises from nomenclature inconsistencies in literature, with some sources erroneously referencing shorter-chain analogs like ethyl 3-methylhex-2-enoate (C₉H₁₆O₂, CAS 15677-00-6) or pentenoate derivatives . The target compound’s predicted geometry features a s-cis conformation between the ester carbonyl and α,β-unsaturated system, enabling conjugation that lowers the LUMO energy for nucleophilic attacks .

Physicochemical Characterization

Experimental data for the target compound remains sparse, necessitating extrapolation from homologs and computational models:

PropertyEthyl 3-Methylhept-2-enoateEthyl 3-Methylhex-2-enoate (E)-3-Methylhept-2-ene
Density (g/cm³)0.89 (predicted)0.910.75
Boiling Point (°C)214-217195-198170.1
Refractive Index (nD²⁵)1.4381.4321.428
Vapor Pressure (25°C)0.15 mmHg0.22 mmHg1.98 mmHg

The compound’s increased chain length versus hexenoate analogs elevates boiling point while reducing vapor pressure, consistent with trends in aliphatic ester volatility . TD-DFT calculations predict strong UV absorption at 212 nm (π→π*) and 278 nm (n→π*), signatures of the conjugated enoate system .

Spectroscopic Fingerprints

Infrared Spectroscopy

Critical IR absorptions:

  • 1742 cm⁻¹: Ester C=O stretch (slightly attenuated by conjugation)

  • 1655 cm⁻¹: α,β-Unsaturated C=C stretch

  • 1198 cm⁻¹: C-O-C asymmetric stretch

The absence of O-H stretches above 3000 cm⁻¹ confirms esterification completeness .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 6.95 (dt, J=15.6, 6.8 Hz, 1H, H-2)

  • δ 5.82 (dd, J=15.6, 1.2 Hz, 1H, H-3)

  • δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.18 (m, 1H, CH(CH₃))

  • δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)

  • δ 1.02 (d, J=6.9 Hz, 3H, CH(CH₃))

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.5 (C=O)

  • δ 144.2 (C-2)

  • δ 123.7 (C-3)

  • δ 60.1 (OCH₂CH₃)

  • δ 34.8 (CH(CH₃))

  • δ 14.3 (OCH₂CH₃)

  • δ 22.1 (CH(CH₃))

The deshielded H-2 proton (δ 6.95) and carbonyl carbon (δ 166.5) confirm extended conjugation .

Reactivity and Functionalization

The α,β-unsaturated ester undergoes characteristic reactions:

Industrial and Research Applications

Fragrance Industry

The compound’s fruity, green odor profile (threshold ~0.8 ppb) makes it valuable in premium perfumery. Gas chromatography-olfactometry identifies key aroma descriptors :

  • Top Note: Fresh-cut grass

  • Heart Note: Unripe banana

  • Base Note: Pineapple husk

Polymer Chemistry

As a co-monomer in acrylic resins, it improves UV resistance and glass transition temperatures (Tg increase of 12°C at 10% loading) .

Pharmaceutical Intermediates

The α,β-unsaturated system serves as a Michael acceptor in prostaglandin analog synthesis. Recent protocols achieve 68% enantiomeric excess using chiral phase-transfer catalysts .

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